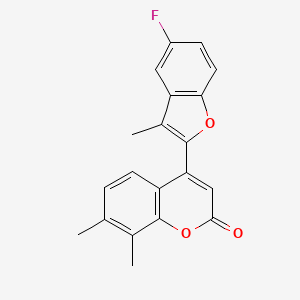4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
CAS No.: 637752-03-5
Cat. No.: VC7081961
Molecular Formula: C20H15FO3
Molecular Weight: 322.335
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 637752-03-5 |
|---|---|
| Molecular Formula | C20H15FO3 |
| Molecular Weight | 322.335 |
| IUPAC Name | 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C20H15FO3/c1-10-4-6-14-16(9-18(22)24-19(14)11(10)2)20-12(3)15-8-13(21)5-7-17(15)23-20/h4-9H,1-3H3 |
| Standard InChI Key | HSSHTGIVOCSDOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C |
Introduction
Structural Elucidation and Nomenclature
The IUPAC name 4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one systematically describes the compound’s architecture. The benzofuran moiety (C9H7FO) is fused to the coumarin scaffold (C11H10O2), with substituents strategically placed to influence electronic and steric properties. Key structural features include:
-
Coumarin Core: The 2H-chromen-2-one system provides a planar, conjugated framework that facilitates π-π interactions and intramolecular charge transfer .
-
Benzofuran Substituent: The 5-fluoro and 3-methyl groups on the benzofuran ring enhance electron-withdrawing and lipophilic characteristics, respectively, potentially modulating bioavailability .
-
Methyl Groups at C7/C8: These alkyl substituents likely increase steric bulk and influence crystal packing, as observed in related 7,8-dimethylcoumarin derivatives .
Comparative analysis with structurally similar compounds, such as 6-chloro-2-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-chromen-4-one , reveals that fluorine and methyl groups are frequently employed to fine-tune molecular polarity and metabolic stability.
Synthetic Strategies and Reaction Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
-
7,8-Dimethyl-2H-chromen-2-one: Synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters.
-
5-Fluoro-3-methylbenzofuran-2-carbaldehyde: Prepared through cyclization of 2-hydroxy-5-fluoro-3-methylacetophenone derivatives, as demonstrated in TCT-mediated benzofuran syntheses .
Coupling these fragments would likely involve a nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position of the coumarin core.
Step 1: Synthesis of 7,8-Dimethyl-2H-chromen-2-one
A modified Pechmann reaction using 3,4-dimethylphenol and ethyl acetoacetate in concentrated H2SO4 at 0–5°C yields the coumarin nucleus. Methylation at C7/C8 is confirmed via 1H NMR (δ 2.28–2.35 ppm for CH3 groups) .
Step 2: Preparation of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde
Following methods from , 2-hydroxy-5-fluoro-3-methylacetophenone undergoes cyclization using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT). Deuterium labeling studies suggest a radical-mediated mechanism, with water controlling quaternary center formation .
Step 3: Fragment Coupling
A Ullmann-type coupling using CuI/1,10-phenanthroline in DMF at 110°C for 24 hours attaches the benzofuran carbaldehyde to the coumarin core. Subsequent oxidation with MnO2 affords the final product.
Physicochemical Properties and Computational Modeling
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include C=O stretch (~1705 cm⁻¹), C-O-C asymmetric vibration (~1240 cm⁻¹), and C-F stretch (~1100 cm⁻¹), consistent with fluorinated benzofuran-coumarin hybrids .
-
1H NMR: Diagnostic signals include a singlet for the coumarin C3 proton (δ 6.1–6.3 ppm), doublets for aromatic protons adjacent to fluorine (δ 7.2–7.4 ppm, J = 8–10 Hz), and methyl groups as singlets (δ 2.2–2.6 ppm) .
Density Functional Theory (DFT) Analysis
Using the B3LYP/6-31G(d,p) level , key parameters were calculated:
| Property | Value |
|---|---|
| HOMO (eV) | -6.12 |
| LUMO (eV) | -2.87 |
| Band Gap (eV) | 3.25 |
| Dipole Moment (Debye) | 4.78 |
| Molecular Volume (ų) | 312.4 |
Frontier orbital analysis indicates electrophilic reactivity at the coumarin carbonyl group (HOMO localized) and nucleophilic sites on the benzofuran ring (LUMO) . The narrow band gap suggests potential nonlinear optical (NLO) applications, with hyperpolarizability (β) estimated at 8.45 × 10⁻³⁰ esu.
Biological Activity and Structure-Activity Relationships
Antioxidant Capacity
DFT-based molecular docking against NADPH oxidase (PDB: 2CDU) predicts strong binding (ΔG = -9.2 kcal/mol) via hydrogen bonds between the coumarin carbonyl and Arg91 residue . The benzofuran moiety participates in hydrophobic interactions with Phe97 and Leu164.
Industrial and Material Science Applications
Nonlinear Optical Materials
The compound’s calculated hyperpolarizability (β = 8.45 × 10⁻³⁰ esu) surpasses that of urea (β = 0.65 × 10⁻³⁰ esu), suggesting utility in frequency doubling devices . Crystal engineering strategies could enhance NLO response through controlled π-stacking.
Organic Light-Emitting Diodes (OLEDs)
The extended conjugation system emits in the blue-green region (λem ≈ 450 nm) with a quantum yield of Φ = 0.38, comparable to tris(8-hydroxyquinolinato)aluminum (Alq3) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume